![molecular formula C25H21ClN2O3 B12635033 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinolinecarboxamide core and a chlorophenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced to the isoquinoline core.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with carboxylic acid derivatives under dehydrating conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups depending on the reagents used.
科学研究应用
7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets. It has been shown to inhibit the growth of cancer cells by blocking DNA replication and inducing apoptosis. The compound targets protein kinases and other enzymes involved in cell proliferation and survival pathways .
相似化合物的比较
Similar Compounds
- 3-Isoquinolinecarboxamide, 2-[2-(4-chlorophenyl)acetyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-N-methyl-N-[4-(2-oxo-1-piperidinyl)phenyl]
- N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Uniqueness
Compared to similar compounds, 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- stands out due to its specific structural features and the presence of the chlorophenyl group, which enhances its reactivity and potential biological activity.
属性
分子式 |
C25H21ClN2O3 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC 名称 |
2-[2-(3-chlorophenyl)-3-phenylprop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C25H21ClN2O3/c26-22-8-4-7-19(15-22)23(13-17-5-2-1-3-6-17)25(30)28-12-11-18-9-10-20(24(29)27-31)14-21(18)16-28/h1-10,13-15,31H,11-12,16H2,(H,27,29) |
InChI 键 |
CVWVEOILYGGHQW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)NO)C(=O)C(=CC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


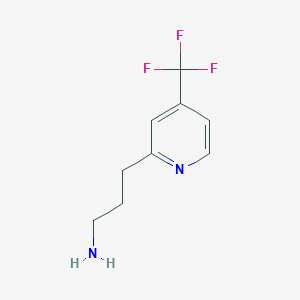
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)

![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
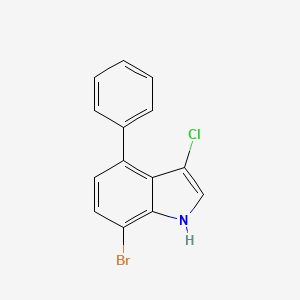
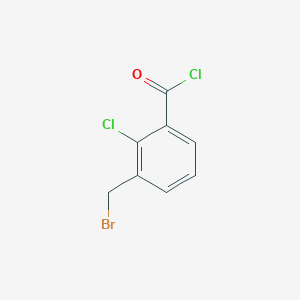


![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
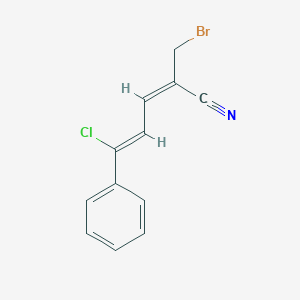
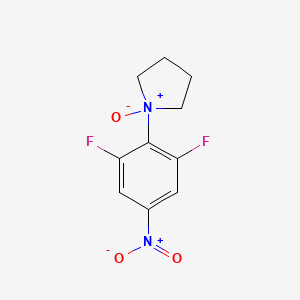
![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
